molecular formula C7H10N2OS B363594 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 70967-37-2

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B363594
CAS No.: 70967-37-2
M. Wt: 170.23g/mol
InChI Key: CFUPNMSQAHZBJB-UHFFFAOYSA-N
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Description

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Agricultural Chemistry: The compound is explored for its potential as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.

    Biological Research: It serves as a tool for studying enzyme mechanisms and interactions in biological systems.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    2-(methylthio)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6-position.

    6-ethyl-2-(methylthio)pyrimidin-4-ol: Contains a hydroxyl group instead of a keto group at the 4-position.

Uniqueness

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both an ethyl group and a methylthio group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMSQAHZBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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